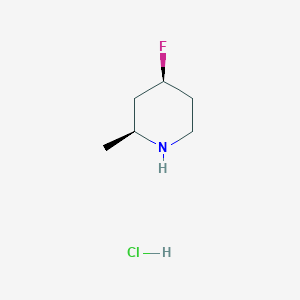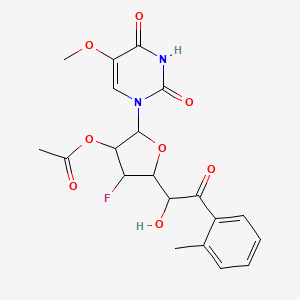
Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- is an organic compound with the molecular formula C10H12O2S It is a derivative of benzaldehyde, characterized by the presence of methoxy, methyl, and methylthio substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- typically involves the functionalization of a benzaldehyde derivative. One common method includes the methylation of 2-hydroxy-4-methyl-5-(methylthio)benzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
Nitration: of a suitable benzene derivative.
Reduction: of the nitro group to an amine.
Diazotization: followed by to introduce the methoxy and methylthio groups.
Formylation: to introduce the aldehyde group.
Types of Reactions:
Oxidation: Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy and methylthio groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 2-methoxy-4-methyl-5-(methylthio)benzoic acid.
Reduction: 2-methoxy-4-methyl-5-(methylthio)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a starting material for the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.
- Employed in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- exerts its effects is largely dependent on its interaction with biological molecules. The methoxy and methylthio groups can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also undergo metabolic transformations that produce active metabolites, contributing to its biological effects.
Comparación Con Compuestos Similares
Benzaldehyde, 2-methoxy-4-methyl-: Lacks the methylthio group, which may result in different reactivity and biological activity.
Benzaldehyde, 2-hydroxy-4-methyl-5-(methylthio)-: The presence of a hydroxyl group instead of a methoxy group can significantly alter its chemical properties and applications.
Benzaldehyde, 2-methoxy-5-methyl-: The position of the methyl group is different, which can affect the compound’s reactivity and interaction with other molecules.
Uniqueness: Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- is unique due to the combined presence of methoxy, methyl, and methylthio groups, which confer distinct electronic and steric properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
This detailed overview provides a comprehensive understanding of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
22583-05-7 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
2-methoxy-4-methyl-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C10H12O2S/c1-7-4-9(12-2)8(6-11)5-10(7)13-3/h4-6H,1-3H3 |
Clave InChI |
HVQBDPAGFBTQCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1SC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)

![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)

![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)

![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)

